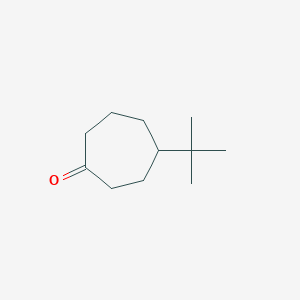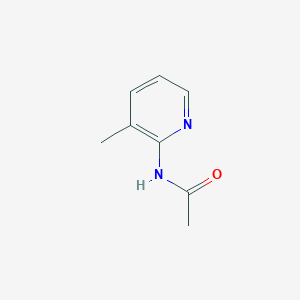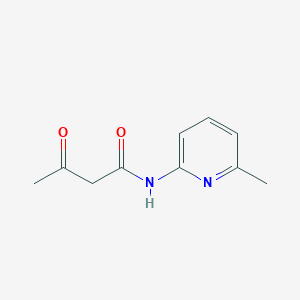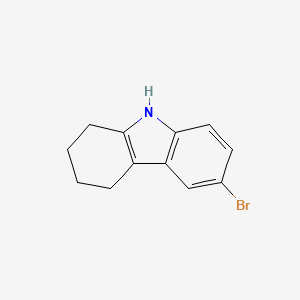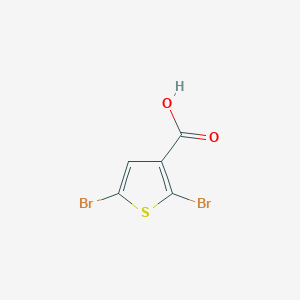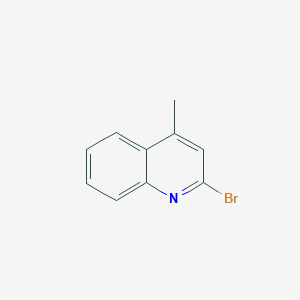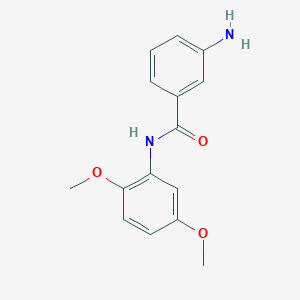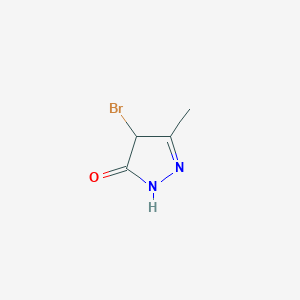![molecular formula C8H11ClO B1267036 双环[2.2.1]庚烷-2-甲酰氯 CAS No. 35202-90-5](/img/structure/B1267036.png)
双环[2.2.1]庚烷-2-甲酰氯
描述
Bicyclo[22It is a white solid with a pungent odor and is used in various applications in different fields of research and industry.
科学研究应用
Bicyclo[2.2.1]heptane-2-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials
作用机制
Target of Action
Bicyclo[2.2.1]heptane-2-carbonyl chloride has been identified as a potential antagonist of the chemokine receptor CXCR2 . The chemokine receptor CXCR2 plays a crucial role in the body’s immune response by mediating the migration of leukocytes, particularly neutrophils, to sites of inflammation or injury .
Mode of Action
The exact mode of action of Bicyclo[22It is believed to interact with the chemokine receptor cxcr2, inhibiting its function and thereby reducing the migration of leukocytes . This can help to modulate the body’s immune response and potentially reduce inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Bicyclo[2.2.1]heptane-2-carbonyl chloride is the chemokine signaling pathway, specifically the signaling of the chemokine receptor CXCR2 . By acting as an antagonist of CXCR2, Bicyclo[2.2.1]heptane-2-carbonyl chloride can disrupt the normal functioning of this pathway, potentially leading to a reduction in inflammation and other immune responses .
Pharmacokinetics
The pharmacokinetic properties of Bicyclo[22In vivo studies in rats have indicated that it has an excellent pharmacokinetic profile . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Bicyclo[2.2.1]heptane-2-carbonyl chloride and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Bicyclo[2.2.1]heptane-2-carbonyl chloride’s action are primarily related to its antagonistic activity against the chemokine receptor CXCR2 . By inhibiting CXCR2, Bicyclo[2.2.1]heptane-2-carbonyl chloride can potentially reduce the migration of leukocytes to sites of inflammation or injury, thereby modulating the body’s immune response .
Action Environment
The action, efficacy, and stability of Bicyclo[2.2.1]heptane-2-carbonyl chloride can be influenced by various environmental factors. For example, factors such as temperature and pH could potentially affect the stability of the compound . Additionally, the presence of other substances in the body could potentially influence the compound’s efficacy and action. More research is needed to fully understand how these and other environmental factors influence the action of Bicyclo[2.2.1]heptane-2-carbonyl chloride.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding bicyclo[2.2.1]heptane-2-carbonyl chloride .
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]heptane-2-carbonyl chloride often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality .
化学反应分析
Types of Reactions
Bicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form bicyclo[2.2.1]heptane-2-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous medium
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Bicyclo[2.2.1]heptane-2-carboxylic acid: Formed from hydrolysis
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the functional group attached to the carbonyl carbon.
Norbornane derivatives: Other derivatives of norbornane, such as norbornane-2-carboxylic acid and norbornane-2-methanol, have different functional groups but share the same bicyclic core
Uniqueness
Bicyclo[2.2.1]heptane-2-carbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its bicyclic structure also imparts rigidity, which can influence the properties of the resulting compounds .
属性
IUPAC Name |
bicyclo[2.2.1]heptane-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBUZLAZTFSUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956654 | |
| Record name | Bicyclo[2.2.1]heptane-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35202-90-5 | |
| Record name | 2-Norbornane carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035202905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptane-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


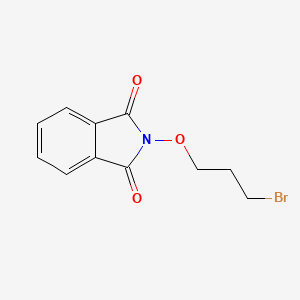
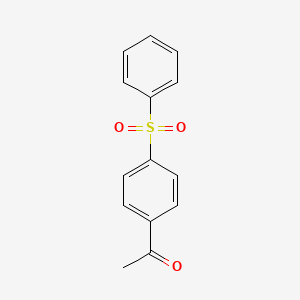
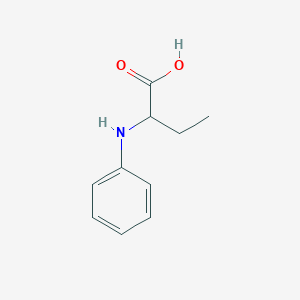
![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)
